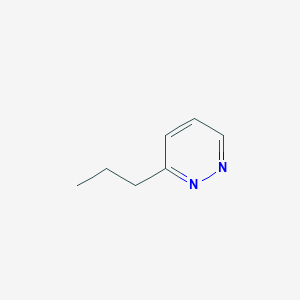

3-Propylpyridazine

描述

Significance of Pyridazine (B1198779) Scaffolds in Contemporary Chemical Research

The pyridazine nucleus is a versatile and privileged structure in medicinal chemistry, consistently appearing in a wide range of biologically active compounds. pharmacophorejournal.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, antihypertensive, analgesic, anti-inflammatory, anticancer, antimicrobial, and antiviral properties. pharmacophorejournal.comchemenu.com The presence of the two adjacent nitrogen atoms imparts unique electronic properties to the ring system, influencing its ability to interact with biological targets and its physicochemical characteristics. chemenu.com

The development of drugs containing the pyridazine core highlights its importance. For instance, pyridazine derivatives have been investigated as potential treatments for cancer and inflammatory diseases. ontosight.ai Beyond medicine, pyridazine-based materials have shown promise in applications such as agrochemicals and as ligands in catalysis. chemenu.com This widespread utility drives the ongoing research into the synthesis and functionalization of novel pyridazine derivatives.

Academic Challenges and Prospective Research Trajectories for Propylpyridazine Derivatives

Despite the significance of the pyridazine scaffold, the synthesis and functionalization of specific derivatives like 3-Propylpyridazine can present notable challenges. The direct and selective introduction of an alkyl group, such as a propyl chain, onto the pyridazine ring requires careful consideration of regioselectivity. thieme-connect.comacs.org The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, and controlling the position of substitution is a key synthetic hurdle. thieme-connect.com

Future research is likely to focus on the development of more efficient and regioselective synthetic methodologies for producing alkylated pyridazines. This includes the exploration of novel catalytic systems and the use of multicomponent reactions to build molecular complexity in a single step. researchgate.netgrowingscience.com Furthermore, while extensive research has been conducted on various substituted pyridazines, specific investigations into the biological activity and material properties of this compound are limited. A significant avenue for future research would be the synthesis of this compound and its derivatives to screen for potential pharmacological activities and to explore their utility in materials science. The scarcity of published data on the parent this compound compound underscores the need for foundational research to characterize its properties and reactivity fully.

Due to the limited availability of experimental data for this compound, the following sections will draw upon data from closely related and substituted analogues to provide a comprehensive profile. Specifically, data from various ethyl 6-aryl-3-propylpyridazine-4-carboxylates will be used to infer the expected characteristics of the 3-propyl moiety on the pyridazine ring. semanticscholar.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing the available and inferred data for this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| This compound (Predicted) | C7H10N2 | 122.17 | - | - | |

| 3-Propylpyridine | C8H11N | 121.18 | 186.7 @ 760 mmHg | - | lookchem.com |

| 3-Chloro-6-propylpyridazine | C7H9ClN2 | 156.61 | 272.7 ± 20.0 @ 760 mmHg | - | |

| Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate | C16H18N2O2 | 270.33 | - | 50-51 | semanticscholar.org |

Table 2: Spectroscopic Data for the Propyl Group in this compound Derivatives

| Spectroscopic Technique | Compound | Observed Shifts/Signals (ppm or cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate | δ 3.41 (t, J=7.2 Hz, 2H, CH₂), 1.87 (sex, J=7.2 Hz, 2H, CH₂), 1.08 (t, J=7.2 Hz, 3H, CH₃) | semanticscholar.org |

| ¹³C NMR (75 MHz, CDCl₃) | Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate | δ 34.82 (CH₂), 23.48 (CH₂), 14.13 (CH₃) | semanticscholar.org |

| IR (KBr) | Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate | ν_max 2958, 2868 cm⁻¹ (C-H stretch) | semanticscholar.org |

Structure

3D Structure

属性

IUPAC Name |

3-propylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-4-7-5-3-6-8-9-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFWXEPAERVANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599636 | |

| Record name | 3-Propylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28200-53-5 | |

| Record name | 3-Propylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Propylpyridazine Derivatives

Modern Approaches to Pyridazine (B1198779) Ring Construction

The synthesis of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has been significantly advanced through modern chemical methodologies. researchgate.net These approaches provide versatile pathways to a wide array of substituted pyridazine derivatives, which are crucial scaffolds in various fields of chemical science. researchgate.net

Formal [4 + 2] Cycloaddition Strategies in Pyridazine Synthesis

Formal [4 + 2] cycloaddition reactions represent a powerful and atom-economical strategy for the construction of six-membered rings. In the context of pyridazine synthesis, these methods typically involve the reaction of a four-atom component (a 1,2-diazine or equivalent) with a two-atom π-system.

Recent research has demonstrated that non-precious metal catalysts, such as those based on copper(I) and nickel(0), can effectively catalyze the formal [4 + 2] cycloaddition of 1,2-diazines with siloxyalkynes. acs.org This approach provides access to highly functionalized aromatic systems, including naphthalene (B1677914) and phenanthrene (B1679779) derivatives, from simple pyridazine precursors. acs.org The copper-catalyzed variant has proven particularly versatile, enabling the synthesis of complex fused systems like quinoline (B57606) and isoquinoline (B145761) derivatives from pyrido[2,3-d]pyridazine (B3350097) and pyrido[3,4-d]pyridazine, respectively. acs.org

Another notable strategy involves the [4 + 2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones. This reaction, promoted by a TBAI/K₂S₂O₈ system, allows for the straightforward synthesis of various trisubstituted pyridazines under metal-free conditions, showcasing broad substrate scope and good functional group tolerance. researchgate.net

Table 1: Catalytic Systems for Formal [4 + 2] Cycloaddition in Pyridazine Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Cu(MeCN)₄PF₆ or Ni(CO)₂(PPh₃)₂ | 1,2-Diazines and Siloxyalkynes | Siloxy derivatives of fused aromatics | acs.org |

Regioselective Inverse-Electron-Demand Diels-Alder Reactions for Propylpyridazine Scaffolds

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of modern heterocyclic synthesis, particularly for nitrogen-rich systems like pyridazines. This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. nih.gov The initial [4 + 2] cycloaddition is followed by a retro-Diels-Alder reaction, which expels a molecule of nitrogen gas to form a dihydropyridazine (B8628806) intermediate that subsequently aromatizes to the pyridazine product. nih.gov

Achieving regioselectivity in these reactions is critical when using unsymmetrical reactants. A significant advancement has been the use of alkynyl sulfides as dienophiles in reactions with tetrazines. rsc.org This method allows for the highly regioselective synthesis of trisubstituted pyridazines. The utility of this approach is enhanced by the versatile transformability of the resulting sulfur substituents, enabling access to a range of pyridazine derivatives without the formation of regioisomers. rsc.org The choice of solvent can also be crucial; for instance, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly facilitate the iEDDA reaction between tetrazines and alkynes, offering predictable regioselectivity that can be rationalized by theoretical calculations. rsc.orgresearchgate.net The iEDDA reaction has been effectively used to generate a variety of pyridazine-based scaffolds from different dienophiles, yielding high-purity products in a single step. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Methodologies for Pyridazine Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. rsc.org For pyridazine derivatives, these methods allow for the introduction of a wide variety of substituents onto a pre-formed ring. The Suzuki-Miyaura cross-coupling reaction, for example, has been successfully applied to synthesize pyridazine derivatives, which have been studied for their optical and electronic properties. mdpi.com

These reactions typically involve the coupling of a halogenated pyridazine with an organometallic reagent, such as an organoboron or organozinc compound, in the presence of a palladium or nickel catalyst. researchgate.netnih.gov The development of new catalytic systems continues to expand the scope and efficiency of these transformations, allowing for the coupling of a broad range of functional groups under increasingly mild conditions. researchgate.net While much of the foundational work in this area has focused on more common heterocycles like pyridine (B92270), the principles are broadly applicable, and dedicated methods for pyridazines are emerging. rsc.orgresearchgate.net

Site-Selective Functionalization of the Propylpyridazine Core

Direct functionalization of C-H bonds on a pre-existing heterocyclic core is a highly desirable strategy in modern synthesis due to its step- and atom-economy. researchgate.net For electron-deficient heterocycles like pyridazine, this approach presents unique challenges, including the inherent low reactivity of the C-H bonds and the potential for the ring nitrogen atoms to coordinate with and deactivate metal catalysts. researchgate.neteurekaselect.com

C-H Functionalization Strategies for Pyridazine Ring Systems

Overcoming the challenges of pyridazine C-H functionalization requires innovative strategies. One successful approach involves radical-based functionalization. A systematic study using alkylsulfinate salts as radical precursors revealed that the regioselectivity of substitution on π-deficient heteroarenes, including pyridazines, can be predicted based on the additive electronic effects of existing substituents. acs.org Furthermore, the regiochemical outcome can sometimes be tuned by modifying reaction conditions such as solvent and pH. acs.org This allows for the direct and regioselective introduction of alkyl groups onto the pyridazine scaffold. acs.org

Another strategy involves the temporary dearomatization of the pyridine ring, which can render it more susceptible to reaction with electrophiles at specific positions. snnu.edu.cn While developed for pyridines, such concepts could potentially be adapted for pyridazines to control the site of functionalization.

Regioselective C-H Activation and Alkylation of Pyridazines

Achieving regioselective C-H alkylation on the pyridazine ring is a significant synthetic challenge. Research has shown that methods developed for the regiodivergent alkylation of pyridines can be successfully extended to pyridazines. acs.org One such protocol utilizes alkyllithium reagents, where the aggregation state of the reagent (e.g., tetrameric vs. dimeric clusters) can direct the alkylation to different positions on the ring. acs.org These conditions have been proven to be compatible with pyridazine, affording the alkylated product with good regioselectivity. acs.org

This demonstrates the potential for late-stage functionalization of complex molecules containing a pyridazine core. By carefully selecting the reagents and reaction conditions, it is possible to control the site of C-H activation and install alkyl groups at specific positions, providing a powerful tool for creating diverse 3-propylpyridazine derivatives. acs.org

Table 2: Summary of Regioselective C-H Alkylation Findings

| Heterocycle | Reagent/Method | Key Finding | Reference |

|---|---|---|---|

| Pyridazine | Alkyllithium Clusters | Reaction conditions proven compatible, yielding alkylated product with good regioselectivity. | acs.org |

| Pyridines, Pyrimidines, Pyridazines, Pyrazines | Alkylsulfinate Salts (Radical Functionalization) | Regioselectivity is predictable and tunable based on substituent effects and reaction conditions. | acs.org |

| Pyridines | Ni/Lewis acid co-catalysis | Achieves meta-selective alkenylation. | snnu.edu.cn |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridazine |

| Pyridine |

| Quinoline |

| Isoquinoline |

| Pyrido[2,3-d]pyridazine |

| Pyrido[3,4-d]pyridazine |

| 1,2,4,5-Tetrazine |

| Dihydropyridazine |

| N-tosylhydrazone |

| Siloxyalkyne |

| Alkynyl sulfide |

| Ketene N,S-acetal |

| Alkyllithium |

Metal-Catalyzed C-H Functionalization of Pyridazines

The direct functionalization of carbon-hydrogen (C-H) bonds on heterocyclic rings represents a powerful and atom-economical strategy for creating complex molecules. nih.gov In recent years, transition-metal catalysis has emerged as a key tool for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the pyridazine core. frontiersin.orgbeilstein-journals.org

The C-H functionalization of N-heterocycles like pyridazine presents unique challenges. The Lewis basicity of the nitrogen atoms can interfere with catalytic activity and lead to undesirable positional selectivity by forming preferential chelates with the metal catalyst. nih.gov Despite these hurdles, significant progress has been made using various transition metals, including palladium, rhodium, and cobalt. frontiersin.orgrsc.org

Palladium-catalyzed reactions are among the most developed for the C-H arylation of heteroaromatics. nih.gov Research has demonstrated the regioselective arylation of pyridazine derivatives. For instance, a palladium(II)-catalyzed arylation strategy has been reported for fused pyridazine systems, achieving mono-arylation at a specific position by overriding the typical chelation-controlled outcome. nih.gov Direct C-H arylation of pyridazine N-oxides has also been accomplished with a range of aryl halides, with the addition of copper(I) salts enhancing the reactivity of certain substrates. nih.gov

Cobalt catalysis offers a more sustainable and cost-effective alternative to precious metals like palladium and iridium. rsc.org While much of the work on cobalt has focused on C-H functionalization directed by strongly coordinating groups, its application to pyridazine systems is an area of growing interest. These methods provide pathways for C-C and C-N bond formation. rsc.org

The table below summarizes representative examples of metal-catalyzed C-H functionalization applicable to pyridazine and related N-heterocyclic systems.

Table 1: Examples of Metal-Catalyzed C-H Functionalization of N-Heterocycles

| Catalyst System | Heterocycle Type | Functionalization | Key Finding | Reference |

|---|---|---|---|---|

| Palladium(II) | Pyridazine-based fused 1,2,4-triazoles | Arylation | Achieved regioselective mono-arylation, overcoming preferential chelate formation. | nih.gov |

| Palladium(OAc)₂ / Cu(I) | Pyridazine N-oxides | Arylation | Cu(I) salts enhance reactivity with electron-rich and -deficient aryl halides. | nih.gov |

| Cobalt Complexes | General Heterocycles | C-C and C-N bond formation | Provides a sustainable alternative to noble metals for C-H functionalization. | rsc.org |

Heteroatom-Directed Functionalization in Propylpyridazine Synthesis

To address the challenge of regioselectivity in C-H activation, chemists often employ directing groups. escholarship.org This strategy, known as heteroatom-directed functionalization, involves the use of a functional group containing a heteroatom (typically nitrogen or oxygen) that can coordinate to the metal catalyst. escholarship.orgrsc.org This coordination, or chelation, positions the catalyst in close proximity to a specific C-H bond, facilitating its selective activation and subsequent functionalization. escholarship.org

Two primary modes of heteroatom-assisted C-H activation have been identified. In one pathway, the heteroatom acts as a chelator, forming a stable metallacycle (often five-membered) that directs reactivity to a proximal site. escholarship.org In the second mode, the heteroatom initially coordinates the catalyst and then acts to stabilize the formation of the resulting metal-carbon bond. escholarship.org

In the context of synthesizing this compound derivatives, a strategically placed heteroatom-containing substituent can be used to direct the functionalization of the pyridazine ring or the propyl side chain. For example, an oxygen-containing group, such as a carboxylic acid or ketone, can serve as a weakly coordinating directing group. rsc.org The use of such groups is advantageous as they are common functionalities and can often be easily modified or removed after the desired C-H functionalization step. rsc.org Similarly, nitrogen-based directing groups have been extensively used to guide the synthesis of various N-heterocycles. rsc.org This approach allows for the precise installation of new functional groups, which is crucial for building the complex molecular architectures often required for biologically active compounds.

Development of Sustainable Synthetic Pathways for Propylpyridazine Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. researchgate.net These principles advocate for the use of non-hazardous solvents, renewable starting materials, catalytic reagents over stoichiometric ones, and processes that minimize waste and energy consumption. researchgate.netmdpi.com The development of sustainable pathways for producing propylpyridazine compounds aligns with these critical goals. rsc.org

A prime example of a sustainable approach is the use of multicomponent reactions (MCRs) in environmentally benign solvents like water. MCRs are highly efficient processes where three or more reactants are combined in a single operation to form a product that incorporates portions of all the starting materials. researchgate.net This strategy reduces the number of synthetic steps, minimizes purification needs, and consequently lowers solvent and energy usage.

One notable study describes a regioselective, one-pot, three-component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. researchgate.net This reaction proceeds by combining ethyl butyrylacetate, various arylglyoxals, and hydrazine (B178648) hydrate (B1144303) in water at room temperature. researchgate.net The use of water as the solvent is a significant environmental advantage over traditional organic solvents. The reaction demonstrates high regioselectivity and produces the desired pyridazine derivatives in good yields. researchgate.net

The table below details the outcomes of this sustainable synthetic method for various substituted aryl groups.

Table 2: One-Pot Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylates in Water

| Aryl Group (Ar) | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Phenyl | Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate | 75 | 50-51 | researchgate.net |

| 4-Methylphenyl | Ethyl 6-(4-methylphenyl)-3-propylpyridazine-4-carboxylate | 78 | 78-79 | researchgate.net |

| 4-Methoxyphenyl | Ethyl 6-(4-methoxyphenyl)-3-propylpyridazine-4-carboxylate | 80 | 100-101 | researchgate.net |

| 4-Chlorophenyl | Ethyl 6-(4-chlorophenyl)-3-propylpyridazine-4-carboxylate | 82 | 90-91 | researchgate.net |

| 4-Bromophenyl | Ethyl 6-(4-bromophenyl)-3-propylpyridazine-4-carboxylate | 85 | 104-105 | researchgate.net |

| 3-Nitrophenyl | Ethyl 6-(3-nitrophenyl)-3-propylpyridazine-4-carboxylate | 70 | 119-120 | researchgate.net |

Data sourced from Khalafy, J., Rimaz, M., & Ezzati, M. (2012). researchgate.net

This approach exemplifies how green chemistry principles can be practically applied to the synthesis of complex heterocyclic compounds like this compound derivatives, offering an efficient, economical, and environmentally responsible alternative to conventional methods. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Propylpyridazine Derivatives

Comprehensive Spectroscopic Characterization Techniques.semanticscholar.orgresearchgate.net

The precise structure of propylpyridazine derivatives is determined through a combination of spectroscopic methods that probe different aspects of their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C).semanticscholar.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments. For derivatives such as ethyl 6-aryl-3-propylpyridazine-4-carboxylates, the NMR spectra reveal characteristic signals for the propyl group attached to the pyridazine (B1198779) ring. semanticscholar.orgresearchgate.net

In the ¹H-NMR spectrum, the propyl group typically exhibits a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the pyridazine ring. semanticscholar.orgresearchgate.net For instance, in ethyl 6-phenyl-3-propylpyridazine-4-carboxylate, the signals for the propyl group are observed at approximately 1.08 ppm (triplet, 3H, CH₃), 1.87 ppm (sextet, 2H, CH₂), and 3.41 ppm (triplet, 2H, CH₂). semanticscholar.org

The ¹³C-NMR spectrum provides complementary information. The carbon atoms of the propyl group in these derivatives show distinct chemical shifts. For ethyl 6-phenyl-3-propylpyridazine-4-carboxylate, the carbon signals for the propyl group appear at approximately 14.05 ppm (CH₃), 23.48 ppm (CH₂), and 34.82 ppm (CH₂ attached to the ring). semanticscholar.org These values are consistent across a range of 6-aryl substituted derivatives, indicating that the electronic nature of the aryl group has a minimal effect on the chemical environment of the 3-propyl substituent. semanticscholar.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for the Propyl Group in Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate semanticscholar.org

| Group | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -CH₂-CH₂-CH₃ | 1.08 | Triplet | 14.05 |

| -CH₂-CH₂-CH₃ | 1.87 | Sextet | 23.48 |

| -CH₂-CH₂-CH₃ | 3.41 | Triplet | 34.82 |

Data recorded in CDCl₃ at 300 MHz for ¹H and 75 MHz for ¹³C.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis.semanticscholar.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes. In the context of 3-propylpyridazine derivatives, the FT-IR spectra show characteristic bands for the propyl group and the pyridazine ring.

For ethyl 6-aryl-3-propylpyridazine-4-carboxylates, the FT-IR spectra consistently display absorptions corresponding to the C-H stretching vibrations of the propyl group's methyl (CH₃) and methylene (CH₂) moieties in the region of 2870-2960 cm⁻¹. semanticscholar.orgresearchgate.net Specifically, bands around 2958 cm⁻¹ and 2868 cm⁻¹ are attributable to the asymmetric and symmetric stretching of the C-H bonds in the propyl group, respectively, as observed in ethyl 6-phenyl-3-propylpyridazine-4-carboxylate. semanticscholar.org The pyridazine ring itself exhibits characteristic C=N and C=C stretching vibrations within the 1450-1650 cm⁻¹ range. semanticscholar.orgresearchgate.net

Table 2: Key FT-IR Vibrational Frequencies for Functional Groups in Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate semanticscholar.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2958, 2868 | C-H Stretching | Propyl Group |

| 1648 | C=N Stretching | Pyridazine Ring |

| 1582 | C=C Stretching | Pyridazine Ring |

| 1725 | C=O Stretching | Ethyl Ester |

Data recorded as a KBr pellet.

Mass Spectrometry (ESI-MS) for Molecular Formula Determination and Fragmentation Analysis.semanticscholar.orgresearchgate.netmassbank.eu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of molecules. For ethyl 6-aryl-3-propylpyridazine-4-carboxylates, the mass spectra typically show the molecular ion peak ([M]⁺), confirming the molecular weight of the compound. semanticscholar.orgresearchgate.net

The fragmentation pattern provides valuable structural information. A common fragmentation pathway observed for these derivatives involves the loss of the ethyl group from the ester, followed by the loss of carbon monoxide. For example, the mass spectrum of ethyl 6-phenyl-3-propylpyridazine-4-carboxylate shows a molecular ion peak at m/z 270. semanticscholar.org The base peak is often observed at m/z corresponding to the loss of the ethoxy group from the ester, followed by further fragmentation of the pyridazine core. semanticscholar.org The fragmentation of the propyl group can also be observed, typically through the loss of ethyl or propyl radicals.

Electronic Absorption and Photophysical Properties.google.compnas.org

The electronic and photophysical properties of pyridazine derivatives are of significant interest due to their potential applications in materials science and medicinal chemistry. These properties are primarily investigated using UV-Visible and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy and Chromophore Analysis

Fluorescence and Luminescence Studies of Pyridazine Systems.google.compnas.org

Fluorescence spectroscopy is used to study the emission properties of molecules after they have been excited by absorbing light. The fluorescence characteristics, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. Research on various pyridazine derivatives has shown that their fluorescence properties can be tuned by modifying the substituents on the pyridazine ring. google.com For example, the introduction of donor-acceptor groups can lead to intramolecular charge transfer (ICT) states, which often results in solvatochromic fluorescence. While specific fluorescence or luminescence data for this compound were not found in the reviewed literature, it is anticipated that the propyl group itself would have a minor influence on the intrinsic photophysical properties of the pyridazine core compared to more electronically active substituents.

X-ray Crystallography for Solid-State Structural Determination

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. anton-paar.com

Research findings on various pyridazine derivatives have demonstrated the utility of this technique in elucidating their solid-state structures. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined through single-crystal X-ray diffraction. growingscience.com This analysis confirmed the molecular structure proposed by other spectroscopic methods and provided detailed geometric parameters. The compound was found to crystallize in the monoclinic system with the space group P21/c. growingscience.com The precise bond lengths and angles within the pyridazine ring and its substituents were resolved, and the crystal packing was shown to be influenced by intermolecular interactions. growingscience.com

In another study, the structures of two triazolo[4,3-b]pyridazine derivatives, namely 6-chloro-3-[(4-methylphenoxy)methyl] capes.gov.brbohrium.comnih.govtriazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl] capes.gov.brbohrium.comnih.govtriazolo[4,3-b]pyridazine, were confirmed by single-crystal X-ray diffraction. bohrium.com This analysis was crucial for verifying the regioselectivity of the synthesis and understanding the spatial arrangement of the bulky substituents. bohrium.com Similarly, the crystal structure of pyridazine-3,6-dicarboxylic acid has also been reported, providing foundational structural data for this class of compounds. capes.gov.br

The data obtained from X-ray crystallography is typically presented in detailed tables, including crystallographic parameters and selected geometric data.

Table 1: Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1011.8(13) |

| Z | 4 |

| R1 | 0.0906 |

Table 2: Selected Bond Lengths and Angles for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| N1-N2 | 1.336 |

| N3-C10 | 1.333 |

| N3-C10-N1 | 116.4 |

| N4-C11-C9 | 176.2 |

These detailed structural insights are invaluable for structure-activity relationship (SAR) studies, where understanding the precise three-dimensional shape of a molecule is critical for designing new derivatives with enhanced biological or material properties. For example, the binding modes of capes.gov.brbohrium.comnih.govtriazolo[4,3-b]pyridazine derivatives as inhibitors of the BRD4 bromodomain were characterized by determining their crystal structures in complex with the protein. researchgate.net This structural information is crucial for designing more potent and selective inhibitors.

Computational and Theoretical Chemistry of Propylpyridazine Systems

Quantum Chemical Investigations

Quantum chemical calculations are a cornerstone for investigating the intricacies of pyridazine (B1198779) systems. These methods allow for a detailed exploration of the electronic landscape of molecules, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. gsconlinepress.comresearchgate.net By calculating the electron density, DFT can predict a variety of molecular properties, including geometric and electronic characteristics. mdpi.com DFT calculations, often performed at levels like B3LYP/6-31G*, provide valuable information on the relationship between a molecule's structure and its electronic properties, which is fundamental to predicting its reactivity. gsconlinepress.comresearchgate.net For instance, these calculations can be used to simulate the behavior of pyridazine derivatives in different chemical environments, such as their potential as corrosion inhibitors. gsconlinepress.comresearchgate.net

Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the frontier molecular orbitals, the dipole moment, and global reactivity descriptors. These descriptors, such as hardness, softness, electronegativity, and electrophilicity, are calculated to understand the interaction of the molecule with other chemical species. gsconlinepress.comresearchgate.net Theoretical studies on various pyridazine derivatives have demonstrated the utility of DFT in correlating these calculated parameters with experimentally observed phenomena. researchgate.net

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons | Quantifies the electrophilic nature of a molecule. |

This table is a generalized representation based on common quantum chemical studies of pyridazine derivatives. gsconlinepress.comresearchgate.netmdpi.com

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The distribution and energy levels of these orbitals are critical in determining the chemical reactivity and the sites of electrophilic and nucleophilic attack. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. mdpi.com A small energy gap generally implies that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In the context of pyridazine derivatives, FMO analysis helps to understand their interaction mechanisms in various chemical reactions. gsconlinepress.comresearchgate.net For example, a higher HOMO energy suggests a stronger tendency to donate electrons to an appropriate acceptor molecule with a low-energy LUMO. researchgate.net

The distribution of charge within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Methods like Mulliken population analysis are used to calculate the partial charges on each atom, providing insight into the electron distribution across the molecular framework. researchgate.net

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule. mdpi.com In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, regions of positive potential (typically colored blue) are prone to nucleophilic attack, as they are electron-deficient. mdpi.com For pyridazine derivatives, MEP maps can pinpoint the nitrogen atoms of the pyridazine ring as electron-rich centers and can highlight other reactive sites within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energies and reactivities. Conformational analysis is the study of these different arrangements and their relative stabilities.

Computational methods, such as molecular mechanics and DFT, are employed to explore the potential energy surface (PES) of a molecule and identify its stable conformers. acs.orgmdpi.com A conformational search can be performed to generate various possible structures, which are then optimized to find the low-energy conformers. mdpi.com For flexible molecules like 3-propylpyridazine, where the propyl group can rotate, identifying the most stable conformation is crucial for understanding its properties. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature using the Boltzmann distribution. mdpi.com

The reactivity and selectivity of a chemical reaction can be predicted theoretically by studying the transition states and reaction pathways on the potential energy surface. For pyridazine systems, computational models can elucidate the mechanisms of reactions, such as substitutions or cycloadditions.

By comparing the activation energies of different possible reaction pathways, chemists can predict which products are likely to form and in what ratios (regioselectivity and stereoselectivity). While specific studies on the theoretical prediction of reactivity and selectivity for this compound are not extensively detailed in the provided search results, the principles are widely applied to pyridazine chemistry in general. researchgate.netresearchgate.net For example, the regioselective synthesis of related pyridazine derivatives has been investigated, and computational studies can provide a theoretical basis for the observed outcomes. researchgate.net

Computational Exploration of Conformations

Molecular Modeling and Docking Studies for Ligand-Target Interactions (In silico)

In the realm of computational and theoretical chemistry, molecular modeling and docking studies serve as powerful in silico tools to predict and analyze the interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level. These computational methods are instrumental in drug discovery and development, offering insights into binding affinities, modes of interaction, and the structural basis of biological activity, thereby guiding the synthesis of more potent and selective compounds.

Molecular modeling encompasses a range of computer-based techniques used to represent and manipulate the three-dimensional structures of molecules. scirp.orgupc.edu For pyridazine systems, these models are crucial for understanding their conformational possibilities and electronic properties, which are key determinants of their interaction with biological macromolecules. mdpi.com

Docking simulations predict the preferred orientation of a ligand when bound to a receptor's binding site. The primary objective of docking is to identify the most stable binding pose, often quantified by a scoring function that estimates the binding free energy. wjarr.com A more negative binding free energy score typically indicates a more favorable binding pose. wjarr.com

Detailed Research Findings

While specific molecular modeling and docking studies on this compound are not extensively detailed in the available literature, a significant body of research on substituted pyridazine derivatives provides a strong framework for understanding its potential interactions. These studies often employ Density Functional Theory (DFT) for quantum chemical calculations and various software for docking simulations. wjarr.comgsconlinepress.comgsconlinepress.com

Quantum chemical parameters derived from DFT calculations are often correlated with the biological activity of pyridazine derivatives. gsconlinepress.comgsconlinepress.com These parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. gsconlinepress.comresearchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule. gsconlinepress.comresearchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): A larger energy gap suggests lower reactivity. gsconlinepress.comresearchgate.net

Dipole Moment (μ): Influences the polarity and solubility of the molecule. gsconlinepress.comresearchgate.net

Global Hardness (η) and Softness (S): These parameters describe the molecule's resistance to change in its electron distribution. gsconlinepress.comresearchgate.net

Docking studies on various pyridazine derivatives have been conducted to elucidate their binding modes with different biological targets. For instance, studies on dihydropyridazin-3(2H)-one derivatives have explored their potential as antifungal, antibacterial, and antihelmintic agents by docking them into the active sites of specific proteins. wjarr.com Similarly, docking studies on other pyridazine-containing compounds have been used to investigate their potential as inhibitors of enzymes like PI3K and VEGFR-2/HER-2. mdpi.com

In a study on dihydropyridazin-3(2H)-one derivatives, several compounds showed promising binding affinities for their respective protein targets, with the binding free energy scores indicating favorable interactions. wjarr.com For example, in the investigation of antifungal activity against a target protein (PDB ID: 5TZ1), several pyridazinone derivatives exhibited binding affinities comparable to the standard drug fluconazole. wjarr.com

The following interactive table summarizes representative data from molecular docking studies on various pyridazine derivatives, illustrating the types of interactions and binding affinities observed.

| Compound/Derivative Type | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| Dihydropyridazin-3(2H)-one derivative (e.g., 3a5) | Antifungal Target (5TZ1) | Not explicitly stated, but comparable to Fluconazole | Not explicitly detailed | Antifungal |

| Dihydropyridazin-3(2H)-one derivative (e.g., 3a1) | Antibacterial Target (1JXA) | Not explicitly stated, but showed good binding | Not explicitly detailed | Antibacterial |

| Dihydropyridazin-3(2H)-one derivative (e.g., 3b5) | Antihelmintic Target (1OJ0) | Not explicitly stated, but showed good binding | Not explicitly detailed | Antihelmintic |

| Cyanopyridone derivative (5a) | VEGFR-2 | -14.5 | Cys1045, Asp1046, Phe1047, Val898, Ile1044 | Anticancer |

| Cyanopyridone derivative (5e) | VEGFR-2 | -15.2 | Not explicitly detailed | Anticancer |

| Quinoline (B57606)/Naphthalene (B1677914) Pyrazoline (Compound 5) | PI3K | -7.85 | Not explicitly detailed | Anticancer |

| Quinoline/Naphthalene Pyrazoline (Compound 3) | PI3K | -7.17 | Not explicitly detailed | Anticancer |

The following table presents quantum chemical parameters calculated for representative pyridazine derivatives, which are often used to predict their reactivity and interaction potential.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.53 | -1.87 | 3.66 | 3.61 |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.19 | -1.34 | 4.85 | 5.88 |

These computational approaches provide a valuable predictive framework for understanding the potential biological activity of this compound by analogy to these related systems.

Coordination Chemistry of Propylpyridazine Ligands

Design and Synthesis of Propylpyridazine-Derived Ligands

The synthesis of functionalized pyridazine (B1198779) derivatives is a cornerstone for developing new ligands in coordination chemistry. researchgate.net A particularly effective and regioselective method for creating substituted 3-propylpyridazines is the one-pot, three-component reaction. researchgate.netresearchgate.netsemanticscholar.org This approach involves the reaction of arylglyoxals with ethyl butyrylacetate in the presence of hydrazine (B178648) hydrate (B1144303). researchgate.netsemanticscholar.org The reaction proceeds efficiently in water at room temperature, which aligns with the principles of green chemistry. semanticscholar.org

The mechanism begins with the nucleophilic attack of the enol form of ethyl butyrylacetate on the more reactive aldehyde carbonyl of the arylglyoxal. semanticscholar.org This is followed by a condensation reaction with hydrazine, which cyclizes the intermediate to form the final ethyl 6-aryl-3-propylpyridazine-4-carboxylate product in good yields. semanticscholar.org This method allows for the introduction of various aryl groups at the 6-position, providing a modular approach to ligand design. semanticscholar.org

Below is a table of representative 3-propylpyridazine derivatives synthesized using this three-component method.

Table 1: Synthesized Ethyl 6-Aryl-3-propylpyridazine-4-carboxylates This table is interactive. You can sort and filter the data.

| Product Number | Aryl Group (at C6) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 8 | Phenyl | 75 | 50-51 | researchgate.net |

| 9 | 4-Bromophenyl | 88 | 66-68 | researchgate.net |

| 10 | 4-Chlorophenyl | 84 | 69-70 | semanticscholar.org |

| 11 | 4-Fluorophenyl | 85 | 74-75 | semanticscholar.org |

| 12 | 4-Nitrophenyl | 90 | 118 | semanticscholar.org |

| 13 | 3,4-Dimethoxyphenyl | 82 | 94-95 | semanticscholar.org |

Beyond this method, other synthetic routes can produce varied this compound structures. For instance, 3-(naphthalen-2-yl)-6-propylpyridazine has been synthesized, demonstrating the versatility of pyridazine chemistry. thieme-connect.com The functionalization of the pyridazine core is crucial as these derivatives serve as ligands for metallic complexes with potential applications in materials science and catalysis. researchgate.net

Metal Complexation and Coordination Modes with Transition Metals

Pyridazine and its derivatives are effective ligands for a wide range of transition metals due to the presence of two nitrogen donor atoms. researchgate.net The coordination can occur in several modes, including monodentate, bidentate, or as a bridging ligand between multiple metal centers. The specific coordination is influenced by the ligand's structure, the metal ion's nature, and the reaction conditions.

While specific studies on this compound are limited, extensive research on analogous substituted pyridines and pyridazines provides insight into its expected coordination behavior. For example, 4-n-propylpyridine forms complexes with cobalt(II), where it acts as a monodentate ligand, leading to tetragonally distorted octahedral geometries of the type [Co(4-Prⁿpy)₄(ClO₄)₂]. rsc.org Similarly, pyridazine-based ligands have been shown to form dinuclear and trinuclear complexes with metals like ruthenium(II) and copper(II). acs.org

The formation of a coordination complex is typically confirmed through spectroscopic methods. sysrevpharm.org In Fourier-transform infrared (FTIR) spectroscopy, the coordination of the pyridazine nitrogen to a metal center is evidenced by a shift in the C=N stretching vibration frequency. nih.govkpi.ua Furthermore, the appearance of new, weak absorption bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) and, if applicable, metal-oxygen (M-O) stretching vibrations, providing direct evidence of complexation. sysrevpharm.orgnih.gov

X-ray crystallography provides definitive structural information. For instance, a tetranuclear nickel(II) complex featuring a 3,6-bis(2'-pyridyl)pyridazine ligand has been characterized, illustrating the ability of pyridazine moieties to bridge multiple metal centers. semanticscholar.org The coordination sphere around the metal ions can be completed by other ligands, such as water, chloride, or perchlorate (B79767) anions, leading to diverse geometries like square-planar, tetrahedral, or octahedral. rsc.orgnih.govmdpi.com

Electronic and Magnetic Characteristics of Propylpyridazine-Metal Complexes

The electronic and magnetic properties of transition metal complexes are dictated by the metal's d-electron configuration and the ligand field created by the coordinating atoms. The pyridazine ring and its substituents, like the propyl group, modulate the ligand field strength, which in turn influences these characteristics.

Electronic Properties: The electronic absorption spectra of these complexes, typically measured by UV-Vis spectroscopy, provide information about the electronic transitions within the molecule. Free pyridazine ligands exhibit absorption bands corresponding to π-π* and n-π* transitions. mdpi.com Upon coordination to a metal ion, these bands often shift in wavelength (either a bathochromic or hypsochromic shift), confirming the metal-ligand interaction. mdpi.comnih.gov Additionally, new, often weaker, absorption bands may appear in the visible region, which are assigned to d-d transitions of the metal center. libretexts.org The energy of these transitions (Δo for octahedral complexes, Δt for tetrahedral) is a direct measure of the ligand field splitting energy, a key parameter in understanding the complex's stability and magnetic properties. libretexts.org

Magnetic Properties: The magnetic behavior of a complex depends on the number of unpaired d-electrons on the metal center. libretexts.org Complexes can be either paramagnetic (possessing unpaired electrons) or diamagnetic (all electrons are paired). libretexts.org The magnetic susceptibility of a complex can be measured experimentally, often over a range of temperatures, to determine its effective magnetic moment (μ_eff). scielo.br

For first-row transition metals in an octahedral field, the ligand field strength determines whether a high-spin or low-spin complex is formed.

High-spin complexes arise with weak-field ligands, where the ligand field splitting energy (Δo) is smaller than the electron pairing energy (P). Electrons will occupy higher energy e_g orbitals before pairing in the lower energy t₂_g orbitals, maximizing the number of unpaired electrons. libretexts.orgscielo.br

Low-spin complexes form with strong-field ligands, where Δo > P. Electrons will pair in the t₂_g orbitals before occupying the e_g orbitals. libretexts.org

For example, Ni(II) (d⁸) complexes in an octahedral field typically have two unpaired electrons and are paramagnetic, exhibiting magnetic moments slightly above the spin-only value due to orbital contributions. scielo.br Co(II) (d⁷) complexes are often high-spin with three unpaired electrons. rsc.orgmdpi.com The temperature dependence of the magnetic susceptibility can also reveal magnetic interactions (ferromagnetic or antiferromagnetic) between metal centers in polynuclear complexes. scielo.br

Table 2: Expected Magnetic Behavior of d-Block Metal Complexes This table is interactive. You can sort and filter the data.

| Metal Ion | d-Electron Count | High-Spin Unpaired e⁻ | Low-Spin Unpaired e⁻ | Typical Magnetic Property |

|---|---|---|---|---|

| Ti³⁺ | d¹ | 1 | 1 | Paramagnetic |

| V³⁺ | d² | 2 | 2 | Paramagnetic |

| Cr³⁺ | d³ | 3 | 3 | Paramagnetic |

| Cr²⁺ | d⁴ | 4 | 2 | Paramagnetic |

| Mn²⁺ | d⁵ | 5 | 1 | Paramagnetic |

| Fe³⁺ | d⁵ | 5 | 1 | Paramagnetic |

| Fe²⁺ | d⁶ | 4 | 0 | Paramagnetic or Diamagnetic |

| Co²⁺ | d⁷ | 3 | 1 | Paramagnetic |

| Ni²⁺ | d⁸ | 2 | 2 | Paramagnetic |

| Cu²⁺ | d⁹ | 1 | 1 | Paramagnetic |

Catalytic Applications of Propylpyridazine-Metal Complexes

The derivatives of pyridazines are valuable not only as ligands but also for their application in forming metallic complexes with catalytic properties. researchgate.net The electronic and steric environment provided by the ligand is crucial in modulating the reactivity and selectivity of the metal catalyst. nih.gov

A notable example is a dinuclear Ruthenium(II) complex incorporating a 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine ligand, which demonstrated excellent catalytic activity for the oxidation of alkenes to diketones. acs.org This highlights the potential of the pyridazine framework to support cooperative catalysis between two metal centers.

While direct catalytic studies of this compound complexes are not widely reported, the behavior of analogous pyridine- and pyridazine-based systems provides strong evidence for their potential.

Oxidation Reactions: Zinc complexes with different auxiliary ligands have shown potential catalytic activity in the hydrogen peroxide-promoted oxidation of cyclohexane (B81311) and cyclopentane (B165970) under mild conditions. rsc.org

Cross-Coupling Reactions: Palladium(II) complexes with various substituted pyridine (B92270) ligands have been successfully employed as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The efficiency of these catalysts was found to depend on the electronic nature of the substituents on the pyridine ring, with more basic ligands generally leading to higher reaction yields. nih.gov

Cyclopropanation: Gold(III) complexes ligated by pyridine derivatives have been shown to be active catalysts for the cyclopropanation of styrene. acs.orgnih.gov The electron density of the pyridine ligands was found to have a pivotal influence on the catalytic activity of the Au(III) center. acs.org

Reductive Coupling: Nickel complexes supported by terpyridine ligands, which are structurally related to polydentate pyridazines, are effective in catalyzing challenging C(sp³)–C(sp³) bond formations via the reductive coupling of alkyl halides. nih.gov

These examples underscore the principle that by modifying the substituents on the pyridazine ring, such as with a propyl group, it is possible to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing its performance for a specific catalytic transformation.

Advanced Photochemical Investigations of Pyridazine Ring Systems

Photoreactivity and Mechanistic Elucidation

The interaction of ultraviolet (UV) light with pyridazine (B1198779) rings initiates a cascade of chemical events, the outcomes of which are highly dependent on the substitution pattern of the pyridazine core and the reaction conditions.

Photoinduced Rearrangements and Isomerizations

Upon absorption of light, pyridazine derivatives can undergo significant structural reorganization. A notable example is the photoisomerization of pyridines, which has been postulated to proceed through a "Dewar" pyridine (B92270) intermediate. arkat-usa.orgresearchgate.net This concept of forming bicyclic intermediates is a recurring theme in the photochemistry of nitrogen-containing heterocycles. arkat-usa.org For instance, the irradiation of dimethylpyridines in the vapor phase leads to interconverting triads of isomers, a process explained by ring closure to an azabicyclo[2.2.0]hexenyl diradical, followed by nitrogen migration and rearomatization. arkat-usa.org

In the case of pyridazine N-oxides, photolysis can induce ring-opening reactions. For example, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide results in the formation of 2,5-diphenylfuran (B1207041) and 3-benzoyl-5-phenylpyrazole. acs.org This transformation is thought to proceed through a transient (Z)-diazoenone intermediate. acs.org The efficiency and pathway of these rearrangements are sensitive to the electronic nature of the substituents on the pyridazine ring. Electron-donating groups, for instance, have been observed to slow down the photoreduction of pyridine N-oxides, thereby influencing the product distribution. acs.org

Wavelength-dependent photoisomerization has also been observed in ruthenium-sulfoxide complexes, where different excitation wavelengths favor the formation of different isomers. researchgate.net This highlights the role of specific excited states in directing the reaction pathway. researchgate.net

Table 1: Examples of Photoinduced Rearrangements in Pyridine and Pyridazine Systems

| Starting Material | Irradiation Conditions | Key Intermediates | Major Products |

| Dimethylpyridines | 254 nm, vapor phase | Azabicyclo[2.2.0]hexenyl diradical | Interconverting dimethylpyridine isomers |

| 3,6-Diphenylpyridazine N-oxide | UV light | (Z)-diazoenone | 2,5-Diphenylfuran, 3-Benzoyl-5-phenylpyrazole |

| cis-S,S-[Ru(bpy)₂(dmso)₂]²⁺ | Femtosecond pump-probe | Excited-state isomers | cis-S,O-[Ru(bpy)₂(dmso)₂]²⁺, cis-O,O-[Ru(bpy)₂(dmso)₂]²⁺ |

Identification of Diradical Intermediates and Trapping Strategies

Diradical intermediates are frequently implicated in the photochemical reactions of pyridazine and related heterocyclic systems. rsc.org These highly reactive species are often short-lived, but their existence can be inferred through trapping experiments and the analysis of the final products. For example, the photolysis of certain compounds can generate a triplet diradical with a lifetime sufficient for intramolecular trapping, leading to the formation of cyclized products. rsc.org

In the context of pyridine N-oxides, irradiation can lead to the homolytic cleavage of the N-O bond, generating a diradical intermediate. acs.org This diradical can then undergo further reactions, such as radical recombination, to form strained epoxide intermediates. acs.org Similarly, energy transfer catalysis has been employed to generate triplet diradical species from pyridines, which can then participate in unprecedented reaction pathways. chinesechemsoc.org These diradicals can undergo cyclization with the pyridine moiety to form polycyclic structures. chinesechemsoc.org

The trapping of these diradical intermediates can be achieved through various strategies. Intramolecular trapping is a common pathway, where a radical center within the intermediate reacts with another part of the same molecule. rsc.org Intermolecular trapping, where the diradical reacts with another molecule in the reaction mixture, is also possible. The choice of solvent or the presence of specific trapping agents can influence the outcome of the reaction by intercepting these reactive intermediates.

Excited State Dynamics and Energy Transfer Processes

Understanding the excited state dynamics is crucial for elucidating the mechanisms of photochemical reactions. Upon absorption of a photon, a molecule is promoted to an excited electronic state. wikipedia.org The subsequent relaxation processes, including internal conversion, intersystem crossing, fluorescence, and phosphorescence, determine the fate of the excited molecule. wikipedia.org

For many photochemical reactions involving pyridazine and related systems, the triplet excited state plays a pivotal role. rsc.org Triplet states are often accessed via intersystem crossing from the initially populated singlet excited state. wikipedia.org Due to their longer lifetimes compared to singlet states, triplet states have a higher probability of undergoing chemical reactions. wikipedia.org

Investigations into the picosecond dynamics of ruthenium polypyridyl complexes have provided detailed insights into the early events following photoexcitation, revealing complex relaxation pathways involving multiple excited states. acadiau.ca The study of these ultrafast processes is essential for a complete understanding of the photochemistry of these systems.

Formation of Novel Heterocyclic Ring Systems via Photochemical Routes

Photochemical reactions of pyridazines provide a versatile platform for the synthesis of a wide array of novel heterocyclic ring systems. acs.orgnih.govresearchgate.net The photoinduced ring-opening of pyridazine N-oxides, for instance, has been developed into a synthetic method for preparing 1H-pyrazoles. acs.orgacs.orgnih.gov This approach offers a mild and scalable route to functionalized pyrazoles, which are important scaffolds in medicinal chemistry. acs.org

Photochemical cycloaddition reactions also offer a powerful strategy for constructing new heterocyclic rings. The photoinduced [4+2] cycloaddition of vinyldiazo compounds with azoalkenes, for example, leads to the formation of highly functionalized bicyclo[4.1.0]tetrahydropyridazines. rsc.org Similarly, photochemical electrocyclization reactions of pyridines have been utilized to synthesize seven-membered heterocycles. researchgate.net

Furthermore, energy-transfer-enabled dearomative reactions of quinolines with bicyclo[1.1.0]butanes have been shown to produce complex, three-dimensional pyridine-fused molecules. rsc.org This process involves the formation of a triplet diradical intermediate that undergoes cyclization to yield the final product. rsc.org The ability to construct intricate molecular architectures through photochemical methods highlights the synthetic potential of these reactions.

Electrochemical Behavior and Applications of Propylpyridazine Derivatives

Electrochemical Redox Properties

The electrochemical behavior of pyridazine (B1198779) derivatives is fundamentally influenced by the electron-deficient character of the diazine ring. This property facilitates electrochemical reduction and can be finely tuned by the nature and position of substituents on the ring. While specific studies on 3-Propylpyridazine are not extensively detailed in the available literature, its redox properties can be inferred from studies on related substituted pyridazines. The propyl group at the 3-position is an alkyl group, which typically acts as a weak electron-donating group through an inductive effect. This would be expected to make the pyridazine ring slightly less electron-deficient and thus shift its reduction potential to more negative values compared to the unsubstituted pyridazine.

Cyclic voltammetry studies on a series of 3,6-disubstituted pyridazines in dimethylformamide (DMF) provide significant insight into the redox behavior of the pyridazine core. peacta.org For instance, monochlorinated pyridazines exhibit two distinct reduction waves. peacta.org The first is typically an irreversible wave corresponding to the reductive cleavage of the carbon-chlorine bond, and the second wave is associated with the reduction of the resulting pyridazine ring. peacta.org In the case of 3,6-dichloropyridazine, a third wave appears, corresponding to the cleavage of the second carbon-chlorine bond. peacta.org

The reduction potentials are highly dependent on the nature of the substituents. Attaching strong electron-acceptor groups to the electron-deficient pyridazine ring can significantly enhance its properties for applications like nonlinear optics (NLO). peacta.org Conversely, electron-donating groups will modulate these properties in the opposite direction. In a study of pyridazine-based donor-acceptor molecules for thermally activated delayed fluorescence (TADF), cyclic voltammetry was used to determine the ionization potentials, which were found to be around 5.38–5.42 eV. mdpi.com

The electrochemical data for several 3-chloro-6-substituted pyridazine derivatives are presented below, illustrating the influence of different substituents on the reduction potentials of the pyridazine system. peacta.org

| Compound | Substituent at C-6 | Epc1 (V vs fc+/fc) | Epc2 (V vs fc+/fc) |

|---|---|---|---|

| 3-chloro-6-methoxypyridazine (B157567) | -OCH3 | -2.22 | -2.70 |

| 3-chloro-6-phenoxypyridazine | -OPh | -2.12 | -2.68 |

| 3-amino-6-chloropyridazine | -NH2 | -2.34 | -2.82 |

| 3-chloro-6-anilinopyridazine | -NHPh | -2.28 | -2.73 |

| 3-chloro-6-(4'-cyanoanilino)pyridazine | -NH-Ph-CN | -2.19 | -2.58 |

| 3-chloro-6-(4'-nitroanilino)pyridazine | -NH-Ph-NO2 | -1.63 | -2.20 |

Data sourced from electrochemical studies in DMF with [NBu4][BF4] as the supporting electrolyte. The potentials are quoted versus the ferrocene-ferrocenium couple (fc+/fc). peacta.org

For this compound, which lacks a leaving group like chlorine, the electrochemical behavior would be simpler, likely showing a single primary reduction wave corresponding to the reduction of the pyridazine ring itself at a potential more negative than that observed for chlorinated or nitro-substituted analogs.

Mechanistic Studies of Electrochemical Reduction

The mechanism of electrochemical reduction in pyridazine derivatives has been investigated through techniques like cyclic voltammetry. The general mechanism for a substituted pyridazine involves the transfer of electrons to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is primarily located on the electron-deficient pyridazine ring. peacta.orgresearchgate.net

For halogenated pyridazines, the reduction mechanism often begins with the irreversible cleavage of the carbon-halogen bond. peacta.org For example, the proposed reduction mechanism for 3-chloro-6-methoxypyridazine involves a two-electron reduction that cleaves the C-Cl bond to form a pyridazine anion and a chloride ion. This is followed by protonation from the solvent or supporting electrolyte to yield 3-methoxypyridazine. peacta.org The resulting substituted pyridazine can then undergo a further reduction at a more negative potential. peacta.org

A schematic representation of this process is as follows:

First Reduction Wave (Irreversible): Cl-Pz-R + 2e⁻ → ⁻Pz-R + Cl⁻

Protonation: ⁻Pz-R + H⁺ → HPz-R

Second Reduction Wave: HPz-R + e⁻ ⇌ [HPz-R]⁻

In the context of this compound, where no halogen is present, the mechanism would not involve the initial bond cleavage step. Instead, the reduction would proceed directly via the acceptance of an electron by the pyridazine ring to form a radical anion. This process might be reversible or irreversible depending on the stability of the radical anion and its tendency to dimerize or undergo further reactions. The presence of the electron-donating propyl group would likely increase the energy of the LUMO, making the reduction more difficult (i.e., requiring a more negative potential) compared to the unsubstituted pyridazine.

Potential Applications in Electro-Optics and Advanced Materials

The unique electronic properties of the pyridazine core make its derivatives highly valuable for applications in electro-optics and the development of advanced materials. researchgate.net The electron-deficient nature of the pyridazine ring allows it to function as an excellent electron acceptor or as a π-conjugated bridge in donor-acceptor molecular architectures. peacta.orgmdpi.com

Electro-Optic Materials: Pyridazine derivatives have been investigated for their nonlinear optical (NLO) properties. mdpi.com By functionalizing the pyridazine ring with strong electron-donor and electron-acceptor groups, it is possible to create push-pull systems with large molecular hyperpolarizabilities, which are essential for applications like second-harmonic generation (SHG). mdpi.comresearchgate.net While simple alkyl-substituted pyridazines like this compound are not optimized for NLO applications themselves, they can serve as crucial precursors or building blocks for more complex NLO chromophores.

Advanced Materials for Electronics: In the field of organic electronics, pyridazine derivatives are emerging as important materials for Organic Light-Emitting Diodes (OLEDs). nih.gov They have been used as host materials for phosphorescent emitters and as components in materials exhibiting thermally activated delayed fluorescence (TADF). mdpi.comnih.gov The pyridazine moiety's ability to act as a strong electron acceptor helps in designing bipolar host materials with balanced electron and hole transport, leading to high-efficiency OLEDs. nih.gov Donor-acceptor molecules containing pyridazine have been synthesized that show high thermal stability and glass-forming ability, which are critical properties for device fabrication. mdpi.com The incorporation of a simple derivative like this compound into larger conjugated systems could be a strategy to fine-tune the electronic and morphological properties of materials for specific electronic applications. researchgate.netresearchgate.net

Emerging Research Directions and Advanced Applications

Future Perspectives in Propylpyridazine Research and Interdisciplinary Integration

The research into 3-propylpyridazine and its derivatives is still in its early stages, but the initial findings are promising. Future research will likely focus on several key areas. In chemical biology, the development of more sophisticated and highly selective probes will enable a deeper understanding of complex biological processes in living cells. cnio.esrsc.org This could involve creating "smart" probes that only become active or fluorescent upon interacting with their specific target.

In materials science, the focus will be on designing and synthesizing novel pyridazine-based materials with tailored electronic and optical properties for specific applications. This will require a close collaboration between synthetic chemists, materials scientists, and physicists. schrodinger.comoatext.com An interdisciplinary approach will be crucial for translating the fundamental properties of these molecules into functional devices. researchgate.net For example, insights from computational modeling of enzyme-ligand interactions could inform the design of new materials with specific recognition capabilities. unistra.frnih.gov The continued exploration of the chemical space around the this compound scaffold holds great potential for discoveries in both fundamental science and technological applications.

常见问题

Q. How to ethically justify in vivo studies involving this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。